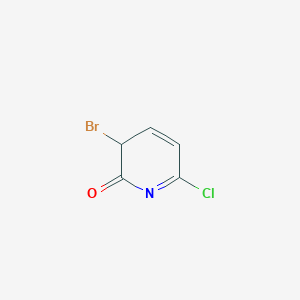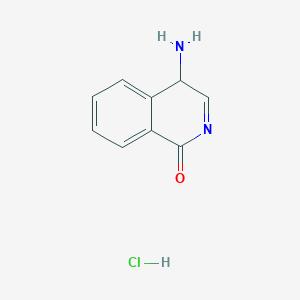
4-amino-4H-isoquinolin-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-4H-isoquinolin-1-one;hydrochloride is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and potential therapeutic applications. The hydrochloride salt form of 4-amino-4H-isoquinolin-1-one enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-amino-4H-isoquinolin-1-one involves the reaction of arynes with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is transition-metal-free and can produce the compound in moderate to excellent yields.
Another method involves the reaction of N-(pivaloyloxy)-amides with ynamides in the presence of a Cp*Rh(III) catalyst through a C–H bond functionalization . This method also allows for the synthesis of oxazole derivatives when using Sc(OTf)3 as the catalyst.
Industrial Production Methods
Industrial production methods for 4-amino-4H-isoquinolin-1-one;hydrochloride typically involve scaling up the aforementioned synthetic routes. The transition-metal-free method is particularly advantageous for industrial production due to its simplicity and the absence of metal contaminants.
Chemical Reactions Analysis
Types of Reactions
4-amino-4H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoquinolinone ring.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolinones and their derivatives, which can have different biological activities and applications.
Scientific Research Applications
4-amino-4H-isoquinolin-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a PARP-1 inhibitor and topoisomerase I inhibitor.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-4H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-amino-4H-isoquinolin-1-one can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds also have a nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Oxazole Derivatives: These compounds are important due to their presence in various biologically active compounds and pharmaceuticals.
The uniqueness of 4-amino-4H-isoquinolin-1-one lies in its specific biological activities, particularly its potential as a PARP-1 and topoisomerase I inhibitor, which makes it a valuable compound for therapeutic research.
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-amino-4H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5,8H,10H2;1H |
InChI Key |
AHBMKSXNSIHPME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=NC2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


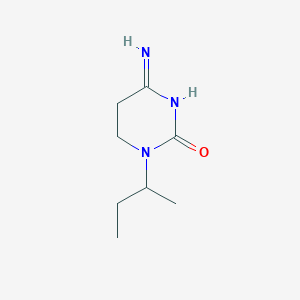
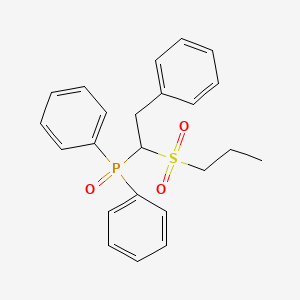
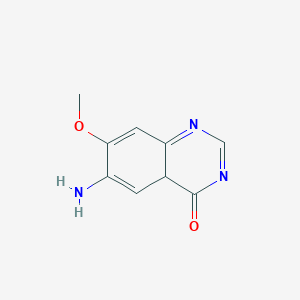
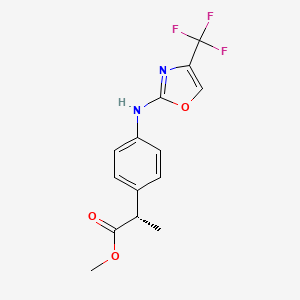

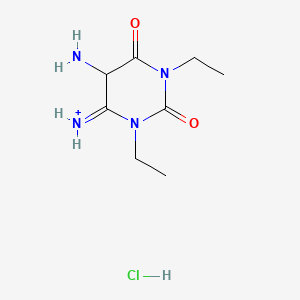
![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)
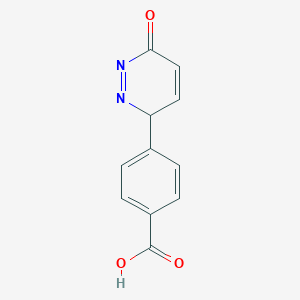
![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)
![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
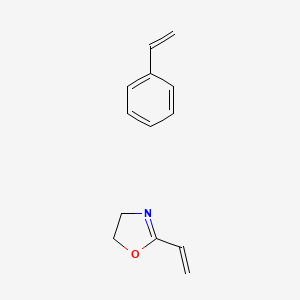
![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)
